molecular formula C8H6F2O B084162 2',6'-Difluoroacetophenone CAS No. 13670-99-0

2',6'-Difluoroacetophenone

Cat. No.: B084162
CAS No.: 13670-99-0
M. Wt: 156.13 g/mol
InChI Key: VGIIILXIQLXVLC-UHFFFAOYSA-N
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Description

2’,6’-Difluoroacetophenone is an organic compound with the molecular formula C8H6F2O. It is a derivative of acetophenone, where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

2’,6’-Difluoroacetophenone is primarily used as an intermediate in organic synthesis It’s known to be involved in the synthesis of various bioactive compounds, suggesting that its targets could vary depending on the specific derivative being synthesized .

Mode of Action

The compound undergoes a ruthenium-catalyzed phenylation with phenylboronate via carbon-fluorine bond cleavage to yield 2’,6’-diphenylacetophenone . This suggests that the compound interacts with its targets through the formation of new bonds, leading to the creation of new compounds.

Biochemical Pathways

Given its role as an intermediate in organic synthesis, it’s likely involved in various biochemical pathways depending on the specific compounds it’s used to synthesize .

Result of Action

The molecular and cellular effects of 2’,6’-Difluoroacetophenone’s action would depend on the specific compounds it’s used to synthesize. For example, it has been used in the synthesis of 2-amino-4-alkyl- and 2-amino-4-arylquinazolines . The effects of these compounds at the molecular and cellular level would be determined by their specific biological targets and mode of action.

Action Environment

The action, efficacy, and stability of 2’,6’-Difluoroacetophenone can be influenced by various environmental factors. These could include temperature, pH, and the presence of other chemicals or enzymes that could interact with the compound. For instance, its reaction with phenylboronate is catalyzed by ruthenium , indicating that the presence of this metal in the environment could influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,6’-Difluoroacetophenone can be synthesized through several methods. One common approach involves the reaction of 2,6-difluorobenzoyl chloride with diethyl malonate in the presence of magnesium chloride and triethylamine. The reaction mixture is then treated with sulfuric acid and acetic acid, followed by neutralization with sodium hydroxide .

Industrial Production Methods: Industrial production of 2’,6’-Difluoroacetophenone typically involves the use of intermediates such as 2,6-difluorobenzoyl chloride. The process includes steps like chlorination, fluorination, and subsequent reactions to introduce the acetyl group. The reaction conditions are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2’,6’-Difluoroacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing fluorine atoms.

    Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

2’,6’-Difluoroacetophenone can be compared with other fluorinated acetophenones:

The uniqueness of 2’,6’-Difluoroacetophenone lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

1-(2,6-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIIILXIQLXVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159891
Record name 1-(2,6-Difluorophenyl)ethan-1-one
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Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13670-99-0
Record name 1-(2,6-Difluorophenyl)ethanone
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Record name 1-(2,6-Difluorophenyl)ethan-1-one
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Record name 1-(2,6-Difluorophenyl)ethan-1-one
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Record name 1-(2,6-difluorophenyl)ethan-1-one
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Synthesis routes and methods I

Procedure details

A solution of tert-butyllithium in THF is firstly produced by reacting 9.25 g of tert-butyl chloride with 1.4 g of lithium granules in 100 g of THF at −78° C. After a conversion of >97% (GC a/a) has been reached, 1,3-difluorobenzene (11.4 g) is added and the mixture is stirred for another 30 minutes at −78° C. and subsequently for 2 hours at −65° C. The resulting solution of 2,6-difluoro-1-lithiobenzene is added dropwise to a solution of 22 g of acetic anhydride in 35 g of THF which has been cooled to −5° C. After the usual aqueous work-up, 2,6-difluoroacetophenone is obtained in a yield of 92%.
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
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11.4 g
Type
reactant
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Name
2,6-difluoro-1-lithiobenzene
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0 (± 1) mol
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22 g
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reactant
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Quantity
35 g
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Name
Quantity
100 g
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2,6-Difluorobenzonitrile (20.0 g, 0.14 mol) is dissolved in anhydrous diethyl ether (30 ml) and methyl magnesium bromide (154 ml of a 2.8 M solution, 0.43 mol) is added. The whole is warmed to reflux (35° C.) overnight (16 hrs.). Then the reaction mixture is quenched in ice-water (150 ml). The resultant mixture is heated to 75° C. for 3 hours and cooled. Pure product is then extracted from the mixture using methylene chloride (17.2 g, 76.7%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
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solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2',6'-Difluoroacetophenone interact with its target and what are the downstream effects?

A: While the provided research focuses on 4'-chloro-2',6'-difluoroacetophenone (CDFAP), we can extrapolate some information to its analog, this compound. Both compounds are part of a new generation of Paternò-Büchi (PB) reagents, which are used to identify the location of carbon-carbon double bonds (C=C) in lipids. []

    Q2: How does the halogen substitution in CDFAP improve its performance as a PB reagent compared to using this compound alone?

    A: The research highlights that halogenated acetophenones, like CDFAP, significantly improve the efficiency of the PB reaction compared to using non-halogenated acetophenones, like this compound. [] This improvement is mainly attributed to:

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